4-Methylnitrosopiperidine

Carcinogenicity Nitrosamines Comparative Toxicology

4-Methylnitrosopiperidine (4-MNP; CAS 15104-03-7) is a cyclic N-nitrosamine, a class of potent carcinogens and mutagens. It is a methylated derivative of N-nitrosopiperidine (NPIP), with the methyl group substituted at the 4-position of the piperidine ring.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 15104-03-7
Cat. No. B081522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylnitrosopiperidine
CAS15104-03-7
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)N=O
InChIInChI=1S/C6H12N2O/c1-6-2-4-8(7-9)5-3-6/h6H,2-5H2,1H3
InChIKeyAQIASOPYWNTZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylnitrosopiperidine (CAS 15104-03-7) Procurement Guide: Comparative Analysis for Nitrosamine Selection


4-Methylnitrosopiperidine (4-MNP; CAS 15104-03-7) is a cyclic N-nitrosamine, a class of potent carcinogens and mutagens. It is a methylated derivative of N-nitrosopiperidine (NPIP), with the methyl group substituted at the 4-position of the piperidine ring [1]. This compound is primarily encountered as a contaminant in tobacco smoke and certain foods, and as a potential process-related impurity in pharmaceuticals. Its relevance in scientific and industrial settings stems from its use as an analytical reference standard for detecting and quantifying harmful nitrosamine impurities, and as a model compound for studying the mechanisms of nitrosamine-induced carcinogenesis [2].

Why 4-Methylnitrosopiperidine Cannot Be Substituted: Critical Differentiators from Structural Analogs


The class of N-nitrosopiperidines exhibits profound, and often counter-intuitive, structure-activity relationships. Simply substituting one nitrosamine impurity standard for another is scientifically invalid and can lead to significant errors in risk assessment and analytical quantification. The position and number of substituents, such as a single methyl group at the 4-position versus the 2- or 3-position, or the presence of two methyl groups, drastically alters the compound's carcinogenic potency, metabolic activation pathway, and mutagenicity [1]. These differences are not subtle; they can mean the difference between a compound that induces tumors in nearly all test subjects and one that shows negligible activity [2]. Therefore, generic substitution without data on the specific structural analog carries a high risk of misrepresenting the actual toxicological profile, which is a critical failure in both pharmaceutical quality control and environmental monitoring. The quantitative evidence below demonstrates the specific and measurable differentiation that makes 4-Methylnitrosopiperidine a distinct entity requiring specific procurement.

Quantitative Evidence for Selecting 4-Methylnitrosopiperidine Over Other Nitrosamine Standards


Comparative Carcinogenicity in Rats: 4-Methylnitrosopiperidine vs. Di-Methylated and Tetra-Methylated Analogs

In a comparative study by Lijinsky and Taylor (1975), 4-Methylnitrosopiperidine induced tumors in nearly 100% of treated rats, a carcinogenic potency similar to the parent compound N-nitrosopiperidine. In stark contrast, analogs with blocked alpha-carbon positions, specifically 2,6-Dimethylnitrosopiperidine and 2,2,6,6-Tetramethylnitrosopiperidine, showed a significantly reduced incidence of tumors [1].

Carcinogenicity Nitrosamines Comparative Toxicology

Comparative Mutagenicity in Salmonella: 4-Methylnitrosopiperidine vs. Alpha-Substituted Analogs

Rao et al. (1977) established that the mutagenic potency of nitrosopiperidines in the Ames test (Salmonella typhimurium/microsomal activation system) is highly sensitive to substitution at the alpha-carbon atoms (positions adjacent to the N-nitroso group). While the study examined various substituted nitrosopiperidines, the findings provide a class-level inference for 4-Methylnitrosopiperidine: because its 4-methyl group does not block the alpha-carbon, it retains high mutagenic activity, similar to the unsubstituted parent compound [1]. The study directly showed that blockage of alpha-positions significantly reduces or eliminates mutagenicity [1].

Mutagenicity Ames Test Structure-Activity Relationship

Time-to-Tumor Onset in Rats: 4-Methyl vs. 2-Methyl Nitrosopiperidine

The Lijinsky and Taylor (1975) study also revealed a significant difference in the latency period for tumor development. While 4-Methylnitrosopiperidine and the parent NPIP both led to rapid tumor formation and death, the group treated with 2-Methylnitrosopiperidine exhibited a significantly longer time to death from these tumors [1].

Carcinogenicity Tumor Latency Comparative Toxicology

Regulatory and Analytical Precedence for 4-Methylnitrosopiperidine as a Target Analyte

4-Methyl-1-nitrosopiperidine is commercially supplied as a certified analytical reference standard for use in method development, validation, and quality control applications, specifically for the detection of nitrosamine impurities in drug substances and products (ANDA and commercial production) [1]. While this is not a direct head-to-head biological comparison, it provides critical differentiation in terms of procurement utility. While many nitrosamines are of concern, 4-MNP is one of the specific structures for which validated analytical methods and reference materials have been developed and made available. The existence of this supply chain and its specified application for regulatory compliance (e.g., following USP <1469> or EFPIA guidelines) makes it a verifiable, actionable choice for a QC laboratory [2].

Analytical Chemistry Pharmaceutical Impurity Reference Standard

Optimal Use Cases for 4-Methylnitrosopiperidine in Scientific and Industrial Settings


Development and Validation of GC-MS/LC-MS Methods for Nitrosamine Impurity Detection

Given its status as a regulated impurity and the availability of a certified reference standard, 4-Methylnitrosopiperidine is a critical target analyte for developing, validating, and running quantitative analytical methods (e.g., GC-MS, LC-MS) for pharmaceutical quality control. The compound's use is essential for ensuring drug product safety in compliance with regulatory guidelines from bodies like the FDA and EMA, which mandate specific control strategies for nitrosamines [1]. Using 4-MNP as a standard allows for accurate identification and quantification of this specific impurity in complex drug matrices, a task that cannot be reliably performed using a different nitrosamine analog due to differences in ionization efficiency and chromatographic retention [2].

Mechanistic Studies of Nitrosamine Carcinogenesis and Structure-Activity Relationships

4-Methylnitrosopiperidine serves as an ideal model compound for investigating the biological mechanisms of nitrosamine-induced carcinogenesis. As demonstrated, its high potency contrasts sharply with its alpha-substituted or poly-methylated analogs [1]. This makes it a valuable tool for studying the relationship between specific metabolic pathways, such as alpha-hydroxylation, and the resulting genotoxicity and carcinogenicity [2]. Researchers can use 4-MNP as a positive control or as a molecular probe to understand how a single methyl group at a non-alpha position maintains high activity, providing fundamental insights for drug safety assessments and predictive toxicology.

Environmental Monitoring and Risk Assessment of Nitrosamine Contaminants

4-Methylnitrosopiperidine is a known contaminant in tobacco smoke and can form in certain foods and environmental samples [1]. Its high carcinogenic potency makes it a priority target in environmental monitoring programs aimed at assessing human exposure to hazardous N-nitroso compounds. The availability of a reference standard enables accurate quantification in air, water, or food matrices [2]. Furthermore, its distinct toxicological profile, in comparison to less harmful nitrosamines, is crucial for quantitative risk assessment models, where using a generic 'class average' potency would significantly underestimate the specific hazard posed by this compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylnitrosopiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.